5,6-Dihydro-5-methylcytosine
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Overview
Description
5,6-Dihydro-5-methylcytosine is a derivative of cytosine, one of the four main bases found in DNA and RNA. This compound is characterized by the saturation of the C5-C6 double bond and the addition of a methyl group at the C5 position. These modifications can significantly alter the chemical and biological properties of the molecule, making it a subject of interest in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydro-5-methylcytosine typically involves the hydrogenation of 5-methylcytosine. This process requires specific catalysts and conditions to ensure the selective reduction of the C5-C6 double bond without affecting other functional groups. Commonly used catalysts include palladium on carbon (Pd/C) and platinum oxide (PtO2), with hydrogen gas as the reducing agent .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydro-5-methylcytosine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding oxo derivatives.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the methyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of catalysts like Pd/C or PtO2.
Substitution: Reagents such as alkyl halides and nucleophiles like ammonia (NH3) or amines.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products can have different chemical and biological properties, making them useful for various applications .
Scientific Research Applications
5,6-Dihydro-5-methylcytosine has several scientific research applications:
Chemistry: Used as a model compound to study the effects of methylation and hydrogenation on nucleobases.
Biology: Investigated for its role in DNA methylation and its potential impact on gene expression and regulation.
Medicine: Explored for its potential use in epigenetic therapies and as a biomarker for certain diseases.
Mechanism of Action
The mechanism of action of 5,6-Dihydro-5-methylcytosine involves its interaction with DNA and RNA. The methylation at the C5 position can affect the binding of proteins involved in gene regulation, such as transcription factors and DNA methyltransferases. The saturation of the C5-C6 double bond can also influence the compound’s stability and reactivity, impacting its biological activity .
Comparison with Similar Compounds
Similar Compounds
5-Methylcytosine: Another methylated derivative of cytosine, but without the saturation of the C5-C6 double bond.
5-Hydroxymethylcytosine: A hydroxylated derivative of 5-methylcytosine, often referred to as the sixth nucleobase due to its prevalence in certain cell types.
Uniqueness
5,6-Dihydro-5-methylcytosine is unique due to the combination of methylation and hydrogenation. This dual modification can lead to distinct chemical and biological properties, making it a valuable compound for studying the effects of these modifications on nucleobases .
Properties
CAS No. |
14435-54-2 |
---|---|
Molecular Formula |
C5H9N3O |
Molecular Weight |
127.14 g/mol |
IUPAC Name |
4-amino-5-methyl-5,6-dihydro-1H-pyrimidin-2-one |
InChI |
InChI=1S/C5H9N3O/c1-3-2-7-5(9)8-4(3)6/h3H,2H2,1H3,(H3,6,7,8,9) |
InChI Key |
BOYQFUWAOKMHLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC(=O)N=C1N |
Origin of Product |
United States |
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